

cross-validation of isovalerylcarnitine chloride measurements across different laboratories

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Compound of Interest

Compound Name: Isovalerylcarnitine chloride

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A Guide to Inter-Laboratory Cross-Validation of Isovalerylcarnitine Chloride Measurements

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the cross-validation of **isovalerylcarnitine chloride** measurements across different laboratories. Ensuring the consistency and comparability of analytical results is paramount in multi-center clinical trials, newborn screening programs, and research studies investigating metabolic disorders such as isovaleric acidemia. This document outlines the common analytical methodologies, presents a synthesis of expected performance data from proficiency testing programs, and details experimental protocols to guide laboratories in establishing and verifying the accuracy and reliability of their **isovalerylcarnitine chloride** measurements.

Data Presentation: Performance in Proficiency Testing

The following table summarizes typical performance data for C5 acylcarnitine (which includes isovalerylcarnitine) measurements as observed in external quality assessment and proficiency testing (PT) programs involving multiple laboratories. These programs, such as those offered by the College of American Pathologists (CAP) and the Centers for Disease Control and Prevention's Newborn Screening Quality Assurance Program (NSQAP), are crucial for assessing and improving the accuracy and comparability of results among laboratories.^{[1][2][3]}

Parameter	Derivatized Flow-Injection Analysis Tandem Mass Spectrometry (FIA-MS/MS)	Non-Derivatized Flow-Injection Analysis Tandem Mass Spectrometry (FIA-MS/MS)	Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Intra-laboratory Precision (CV%)	< 10%	< 15%	< 5.2% [4]
Inter-laboratory Precision (CV%)	15-25%	15-30%	10-20%
Analytical Sensitivity	High	Moderate to High	Very High
Analytical Specificity	Moderate (potential for isobaric interference)	Moderate (potential for isobaric interference)	High (isomers can be separated) [4]
Mean Bias from Reference Value	5-15%	5-20%	< 10%
Common Internal Standard	D9-isovalerylcarnitine (D9-C5) [3]	D9-isovalerylcarnitine (D9-C5) [3]	D9-isovalerylcarnitine (D9-C5)
Reported Challenges	Interference from pivaloylcarnitine [5]	Lower ion intensity for some acylcarnitines compared to derivatized methods [6] [7]	Higher complexity and longer run times

Note: The data presented are synthesized from published reports of proficiency testing programs and research studies. Actual performance may vary depending on the specific laboratory, instrumentation, and protocols.

Experimental Protocols

The following are detailed methodologies for the two most common analytical techniques used for the quantification of isovalerylcarnitine in biological matrices, primarily dried blood spots (DBS).

Method 1: Flow-Injection Analysis Tandem Mass Spectrometry (FIA-MS/MS)

This is a high-throughput method widely used in newborn screening.

1. Sample Preparation (from Dried Blood Spot):

- A 3 mm (1/8 inch) punch from a dried blood spot is placed into a well of a 96-well microplate.
- 100 µL of a methanol-based extraction solution containing stable isotope-labeled internal standards (e.g., D9-isovalerylcarnitine) is added to each well.
- The plate is agitated for 30 minutes at room temperature to allow for the extraction of acylcarnitines.
- The supernatant is transferred to a new 96-well plate.

2. Derivatization (Butylation):

- 60 µL of 3N butanolic-HCl is added to the dried extract.
- The plate is sealed and incubated at 65°C for 25 minutes.
- The solvent is evaporated under a stream of nitrogen at approximately 45°C.
- The residue is reconstituted in 100 µL of the mobile phase.

3. Mass Spectrometry Analysis:

- Instrumentation: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
- Injection: The sample is introduced into the mass spectrometer via flow injection.
- Ionization Mode: Positive ion mode.
- MS/MS Scan Mode: Precursor ion scan of m/z 85 is commonly used for the detection of all acylcarnitines. Alternatively, Multiple Reaction Monitoring (MRM) can be used for specific acylcarnitines. The transition for isovalerylcarnitine butyl ester is typically m/z 302.2 \rightarrow m/z 85.
- Quantification: The concentration of isovalerylcarnitine is determined by comparing the ion intensity of the analyte to that of the known concentration of the internal standard.

Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method is often used as a second-tier test to confirm positive results from FIA-MS/MS and to differentiate between isomers.

1. Sample Preparation and Derivatization:

- Sample preparation and derivatization are similar to the FIA-MS/MS method.

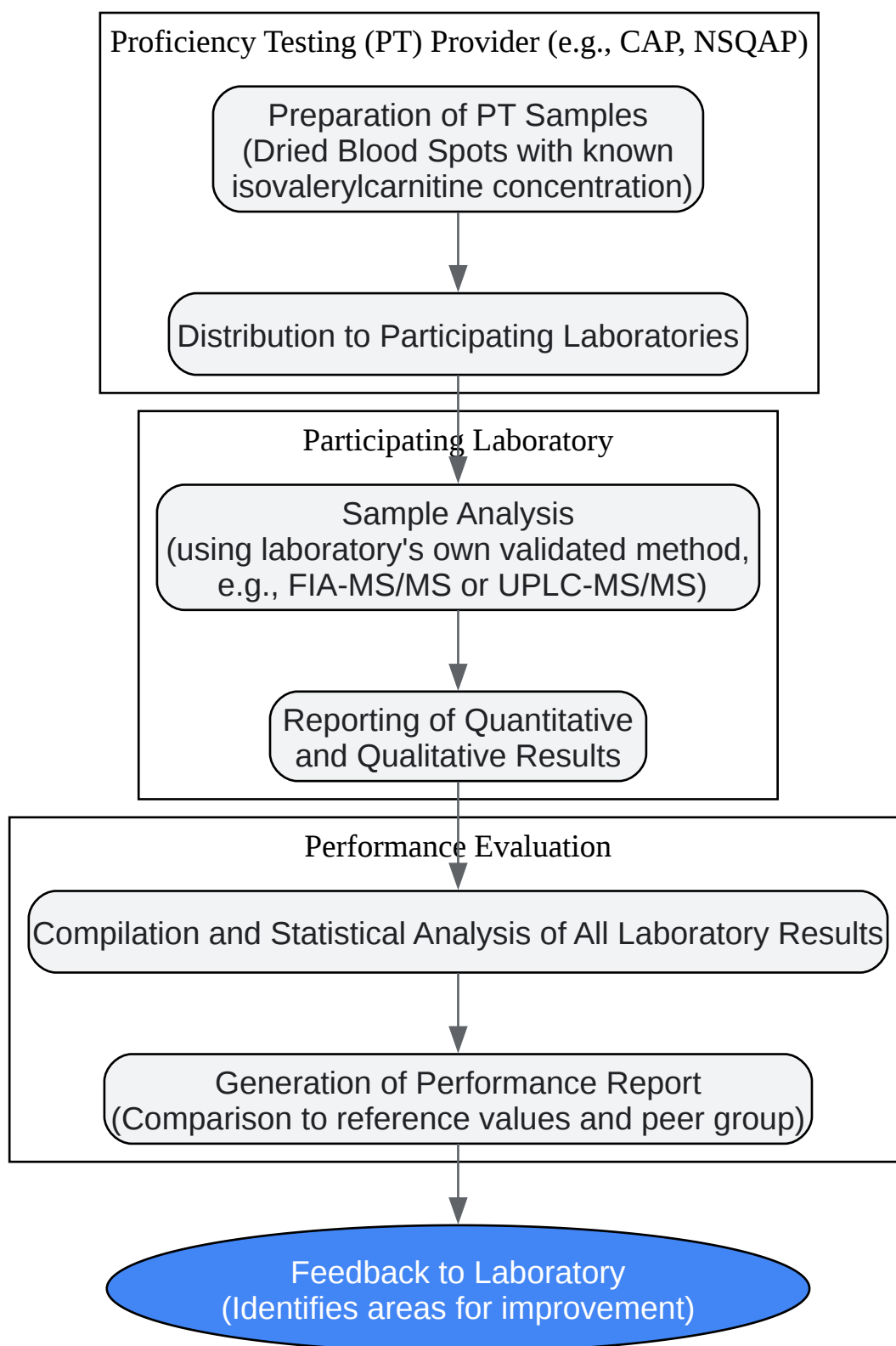
2. Chromatographic Separation:

- Instrumentation: A UPLC system coupled to a tandem mass spectrometer.
- Column: A C18 reversed-phase column is typically used.
- Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
- Flow Rate: A typical flow rate is between 0.4 and 0.6 mL/min.
- Gradient: A gradient is programmed to separate the different acylcarnitine species, including isomers of C5 acylcarnitine.

3. Mass Spectrometry Analysis:

- Instrumentation: A tandem mass spectrometer with an ESI source.
- Ionization Mode: Positive ion mode.
- MS/MS Scan Mode: Multiple Reaction Monitoring (MRM) is used to detect and quantify specific acylcarnitines. The MRM transition for isovalerylcarnitine butyl ester is monitored.
- Quantification: Quantification is performed using a calibration curve generated from standards of known concentrations, with correction using the internal standard.

Mandatory Visualization



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Caption: Workflow of an inter-laboratory cross-validation program for isovalerylcarnitine.

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